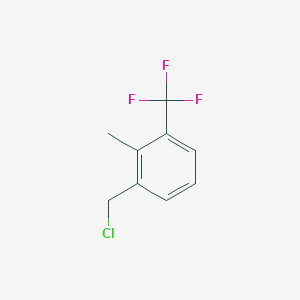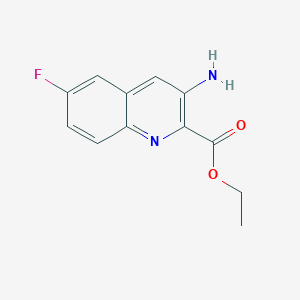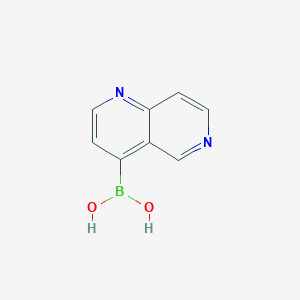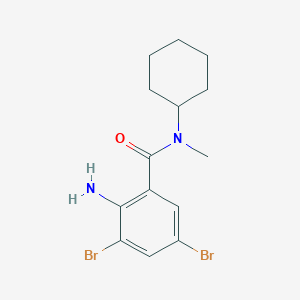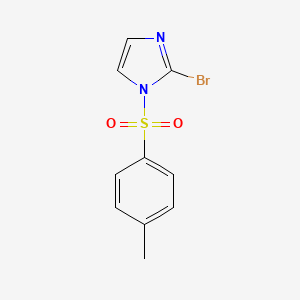
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates . This method allows for the selective introduction of the difluoromethyl group at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves the use of metal-catalyzed cross-coupling reactions or Minisci-type radical chemistry. These methods are advantageous due to their high efficiency and selectivity, allowing for the large-scale production of the compound .
化学反应分析
Types of Reactions
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
- 1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Chloromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
- 1-(Bromomethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Uniqueness
1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .
属性
分子式 |
C7H5F2NO2 |
|---|---|
分子量 |
173.12 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-2-oxopyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-4,7H |
InChI 键 |
QGGLVFAONOMQKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)C=C1C=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)





